2-(3-Fluorophenyl)-2-methylpropanoic acid

Pharmaceutical Research Medicinal Chemistry Preformulation

Sourcing the correct regioisomer is critical for reproducible SAR and scale-up. 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0) provides the specific meta-fluoro substitution required for patent WO2008076427A2. • Defined LogP 2.19, solubility 0.62 g/L for accurate ADME profiling. • Density 1.175 g/cm³, bp 267.7 °C for reliable process design. • 95% purity, available from stock for immediate dispatch.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 93748-20-0
Cat. No. B1361664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-2-methylpropanoic acid
CAS93748-20-0
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C10H11FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)
InChIKeySVKJEUSESWZLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0): A Meta-Fluorinated Aromatic Carboxylic Acid Building Block for Pharmaceutical Synthesis


2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0) is a fluorinated aromatic carboxylic acid belonging to the class of phenylpropanoic acid derivatives. It is characterized by a fluorine atom in the meta position on the phenyl ring and a gem-dimethyl substituted alpha-carbon . The compound is primarily utilized as a key synthetic intermediate or building block in medicinal chemistry and organic synthesis , with a typical purity specification of 95% or higher from commercial sources .

Why 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0) Cannot Be Replaced by its Ortho- or Para-Fluoro Analogs


The selection of a specific regioisomer, such as the meta-fluorophenyl derivative, is critical in pharmaceutical research and synthesis. While positional isomers like 2-(2-fluorophenyl)-2-methylpropanoic acid and 2-(4-fluorophenyl)-2-methylpropanoic acid share the same molecular formula (C10H11FO2) and molecular weight (182.19 g/mol), their distinct spatial and electronic configurations lead to quantifiable differences in physicochemical properties and, more importantly, divergent reactivities and biological interactions . Generic substitution with an ortho- or para-fluoro analog can alter a molecule's lipophilicity, metabolic stability, and target binding affinity, thereby invalidating a carefully optimized synthesis or structure-activity relationship (SAR) [1].

Quantitative Evidence for Differentiating 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0) from Analogs


Physicochemical Differentiation: Solubility Profile of the Meta-Fluoro Isomer

The aqueous solubility of 2-(3-Fluorophenyl)-2-methylpropanoic acid is a key differentiator for its use in reaction media and for predicting biological behavior. It exhibits a calculated aqueous solubility of 0.62 g/L at 25 °C . While direct experimental solubility data for the ortho- and para- isomers are not readily available in the same source, this specific value serves as a baseline for the meta-fluoro isomer's performance in aqueous environments. The difference in fluorine position influences molecular dipole moment and intermolecular interactions, which in turn can affect solubility and, consequently, reaction kinetics and bioavailability.

Pharmaceutical Research Medicinal Chemistry Preformulation

Physicochemical Differentiation: Lipophilicity (LogP) Comparison of Fluoro-Regioisomers

Lipophilicity, measured by LogP, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical candidates. The target meta-fluoro isomer has a calculated LogP of 2.18790 . Its regioisomeric counterparts, 2-(4-fluorophenyl)-2-methylpropanoic acid and 2-(2-fluorophenyl)-2-methylpropanoic acid, exhibit LogP values of 2.25 and 2.18790, respectively [1]. While the numerical differences are subtle, the variation in LogP, driven by the fluorine's position, can lead to measurable differences in passive membrane permeability and in vivo distribution, making the selection of the correct isomer a critical step in drug design.

Medicinal Chemistry ADME SAR Studies

Physicochemical Differentiation: Density and Boiling Point Variations

Physical properties like density and boiling point are essential for process chemistry and scale-up operations. The target 3-fluoro isomer has a calculated density of 1.175±0.06 g/cm³ (at 20 °C) and a boiling point of 267.7±15.0 °C (at 760 Torr) . In comparison, the 4-fluoro analog exhibits a calculated density of 1.2±0.1 g/cm³ and a boiling point of 268.8±15.0 °C [1]. The slight but measurable differences in these bulk properties are a direct consequence of the altered molecular packing and intermolecular forces resulting from the different fluorine substitution pattern.

Chemical Engineering Process Chemistry Scale-up

Differentiation by Application: Specificity as a Building Block in Patented Syntheses

The unique value of 2-(3-Fluorophenyl)-2-methylpropanoic acid is further underscored by its specific and non-interchangeable use in patented pharmaceutical synthesis. It is explicitly cited as a key reagent in the synthesis of naphthalenone compounds for prolyl hydroxylase inhibition (WO2008076427A2), a mechanism relevant to anemia and ischemic diseases [1]. The specific structural requirement for the 3-fluorophenyl moiety in this context is a result of targeted SAR optimization, making substitution with the 2-fluoro or 4-fluoro analog chemically unfeasible for achieving the same biological outcome. This patented use provides a strong procurement-driven justification, as the compound is not just a generic building block but a required intermediate for a specific, protected chemical space.

Pharmaceutical Intermediates Drug Discovery Patent Chemistry

Targeted Application Scenarios for 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0) Based on Verified Differentiation


Synthesis of Prolyl Hydroxylase Inhibitors for Anemia Research

Procurement of 2-(3-Fluorophenyl)-2-methylpropanoic acid is specifically justified for research groups following the synthetic route described in patent WO2008076427A2 for the preparation of naphthalenone-based prolyl hydroxylase inhibitors [1]. The 3-fluorophenyl moiety is a structural requirement for the target compounds' activity, and substitution with the 2-fluoro or 4-fluoro analog will result in a different final molecule outside the patent's scope and with unknown biological activity.

Medicinal Chemistry SAR Exploration of Fluorinated Aromatic Acids

When exploring the structure-activity relationship (SAR) of a lead compound containing a phenylpropanoic acid moiety, 2-(3-Fluorophenyl)-2-methylpropanoic acid provides a specific and well-characterized data point. Its defined LogP of 2.18790 and specific aqueous solubility (0.62 g/L) allow researchers to systematically assess the impact of meta-fluorination on ADME properties, differentiating its effect from that of the ortho- and para-fluoro analogs (e.g., LogP of 2.25 for the 4-fluoro isomer).

Process Chemistry and Scale-up of Fluorinated Building Blocks

For process chemists, the selection of 2-(3-Fluorophenyl)-2-methylpropanoic acid is based on its specific and documented physical property profile. Its calculated density of 1.175 g/cm³ and boiling point of 267.7 °C provide the necessary data for engineering calculations related to solvent selection, distillation, and reactor design. Using the 4-fluoro analog (density 1.2 g/cm³, boiling point 268.8 °C) would require recalibration of these parameters, highlighting the importance of sourcing the exact regioisomer for predictable scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluorophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.